![molecular formula C16H12N4O2 B5746280 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE](/img/structure/B5746280.png)
6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. Two main routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first route involves acylation followed by cyclization using NH4OAc, while the second route involves reductive amination of the acetyl group followed by cyclization with DMF-DMA or HC(OEt)3 .
Análisis De Reacciones Químicas
6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NH4OAc, DMF-DMA, and HC(OEt)3 . The major products formed from these reactions are pyrimido[4,5-d]pyrimidine derivatives with different substituents at positions 2 and 7 .
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications. Pyridazine and its derivatives have been reported to possess antimicrobial, anticancer, and anti-inflammatory activities . They are also used as plant growth regulators and crop-protecting agents . The unique structure of 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE makes it a valuable scaffold for the development of new pharmacologically active compounds .
Mecanismo De Acción
The mechanism of action of 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE involves its interaction with various molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases . These interactions lead to the modulation of various biological processes, including cell proliferation, inflammation, and microbial growth .
Comparación Con Compuestos Similares
Similar compounds to 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE include other pyridazine derivatives such as pyridazinone and pyrimidothienopyridazine . These compounds share similar pharmacological activities but differ in their specific molecular structures and substituents.
Propiedades
IUPAC Name |
6,8-dimethyl-3-(2-phenylethynyl)pyrimido[4,5-c]pyridazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-19-14-13(15(21)20(2)16(19)22)10-12(17-18-14)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELHQWFDUMXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N=N2)C#CC3=CC=CC=C3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
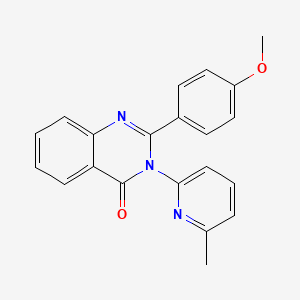
![4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)
![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
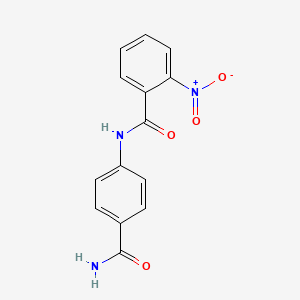
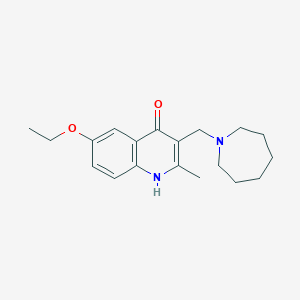
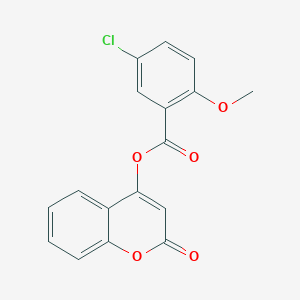
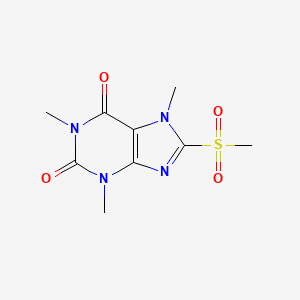
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
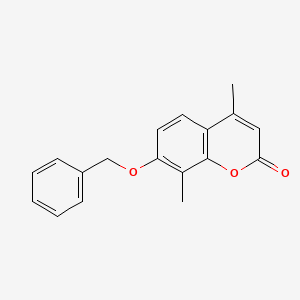
![{3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}(1-PYRROLIDINYL)METHANONE](/img/structure/B5746302.png)
